molecular formula C11H16ClNO2 B13310503 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

Cat. No.: B13310503
M. Wt: 229.70 g/mol
InChI Key: YGMAKENSWRMOLK-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is a synthetic phenolic compound with the CAS Number 1042623-95-9 and a molecular weight of 229.70 . Its molecular formula is C 11 H 16 ClNO 2 . This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a phenolic hydroxyl group, a chloro-substituent, and an amino-methyl side chain terminated with a hydroxybutyl group, making it a multifunctional building block for chemical synthesis and materials research . Researchers can utilize this structural motif in the development of novel ligands, pharmaceutical intermediates, or functional polymers. Its potential mechanism of action in various applications would likely derive from the combined electronic and steric properties of its substituted phenol core and its capacity for hydrogen bonding via its hydroxyl and amine functional groups. For research purposes, the compound is handled with care; it may require cold-chain transportation to ensure stability . Researchers should consult the relevant safety data sheet for detailed handling and storage protocols.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-2-10(7-14)13-6-8-5-9(12)3-4-11(8)15/h3-5,10,13-15H,2,6-7H2,1H3

InChI Key

YGMAKENSWRMOLK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Methodology:

  • Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to nitrify phenol or chlorophenol derivatives.
  • Conditions: Temperature control is vital, generally maintained between 0°C and 60°C to prevent over-nitration or side reactions.
  • Reaction: The nitration proceeds via electrophilic aromatic substitution, favoring ortho and para positions relative to hydroxyl groups.

Data Table 1: Nitration Conditions and Outcomes

Parameter Typical Range Notes
Nitrating mixture HNO₃ : H₂SO₄ (1:1 to 1:2) Adjusted based on desired nitration degree
Temperature 0°C to 60°C Lower temperatures favor mono-nitration
Reaction time 1-10 hours Longer times increase nitration extent
Major product 4-Nitro-phenol (para-nitrophenol) Ortho/para selectivity influenced by phenol groups

Reduction of Nitro Groups to Amino Groups

Following nitration, the nitro group is reduced to an amino group, yielding aminophenol derivatives suitable for further functionalization.

Methodology:

  • Reagents: Common reducing agents include tin (Sn) with hydrochloric acid (HCl), or catalytic hydrogenation using palladium or platinum catalysts.
  • Conditions: Typically conducted at elevated temperatures (65°C to 80°C) with controlled addition of reducing agents to prevent over-reduction.

Data Table 2: Reduction Conditions and Products

Parameter Typical Range Notes
Reducing agent Sn/HCl, Pd/C, or Pt/C Choice depends on selectivity and scale
Temperature 65°C to 80°C Ensures complete reduction without side reactions
Reaction time 1-12 hours Monitored via TLC or spectroscopic methods
Main product 2-Amino-4-chlorophenol (or similar) Key intermediate for subsequent steps

Formation of the Hydroxybutylamine Moiety

The core complexity of the synthesis involves attaching the hydroxybutylamine side chain to the aromatic ring, specifically at the amino group.

Methodology:

  • Step 1: Alkylation of the amino group with a suitable hydroxybutyl precursor, often via nucleophilic substitution.
  • Step 2: The hydroxybutyl group, such as 1-hydroxybutan-2-yl, can be introduced through reaction with halogenated derivatives or via reductive amination.

Key Reactions and Conditions:

  • Reagents: Hydroxybutyl halides (e.g., 2-bromo-1-hydroxybutane), or aldehyde derivatives for reductive amination.
  • Conditions: Basic or neutral conditions favor nucleophilic substitution; solvents like ethanol or acetonitrile are common.

Data Table 3: Hydroxybutylamine Formation

Parameter Typical Range Notes
Alkylating agent 2-bromo-1-hydroxybutane Provides hydroxybutyl chain
Solvent Ethanol, acetonitrile Ensures solubility and reactivity
Temperature 20°C to 80°C Controlled to optimize yield
Reaction time 4-24 hours Monitored via TLC or NMR

Coupling to Phenol Core and Final Functionalization

The final step involves coupling the hydroxybutylamine derivative with the chlorinated phenol to form the target compound.

Methodology:

  • Step 1: Nucleophilic substitution of the chloro group on the aromatic ring with the amino-hydroxybutyl moiety.
  • Step 2: Refluxing under basic conditions (e.g., potassium tert-butoxide) in solvents like ethanol or water to facilitate substitution.

Reaction Conditions:

  • Elevated temperature (65°C–80°C) to promote substitution.
  • Use of catalysts or phase transfer agents can enhance reaction efficiency.

Data Table 4: Final Coupling Conditions

Parameter Typical Range Notes
Base Potassium tert-butoxide, NaOH Deprotonates amino group for nucleophilic attack
Solvent Ethanol, water, or mixed solvents Compatibility with functional groups
Temperature 65°C to 80°C To drive substitution to completion
Reaction time 8–24 hours Monitored via TLC or HPLC

Purification and Characterization

Post-synthesis, the compound is purified through recrystallization, chromatography, or solvent extraction, followed by spectroscopic verification (NMR, MS, IR).

Notes:

  • Purity levels exceeding 97% are achievable with optimized purification.
  • Characterization confirms the presence of the chloro, amino, and hydroxybutyl groups, as well as the phenolic core.

Summary of Key Data and Process Parameters

Step Reagents & Conditions Main Product/Intermediate
Nitration of phenol HNO₃/H₂SO₄, 0–60°C, 1–10 hours 4-Nitro-phenol
Reduction of nitro group Sn/HCl or catalytic hydrogenation, 65–80°C, 1–12 hours 2-Amino-4-chlorophenol
Alkylation with hydroxybutyl Hydroxybutyl halide, ethanol, 20–80°C, 4–24 hours Hydroxybutylamine derivative
Coupling to phenol core Base (K tert-butoxide), reflux, 65–80°C, 8–24 hours Final compound: 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

Final Remarks

The synthesis of This compound is a multi-faceted process that hinges on precise control of nitration, reduction, and nucleophilic substitution reactions. The process benefits from well-established protocols for phenolic nitration and reduction, combined with strategic alkylation and coupling steps to introduce the hydroxybutylamine moiety. Optimization of reaction conditions, reagent selection, and purification techniques are essential to achieve high yield and purity, making this compound accessible for further research and application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic substitution under alkaline or catalytic conditions:

  • Aromatic substitution : Reacts with amines or alkoxides to form ethers or secondary amines.

  • Catalyzed reactions : Transition metals (e.g., Cu, Pd) facilitate coupling reactions like Ullmann or Suzuki-Miyaura.

Reaction TypeConditionsProductReference
Amine substitutionK₂CO₃, DMF, 80°C4-Amino derivatives
AlkoxylationNaH, ROH, reflux4-Alkoxy phenols

Alkylation and Acylation

The phenolic hydroxyl group participates in alkylation/acylation:

  • O-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form ethers.

  • Acylation : Acetylated with acetic anhydride/pyridine to yield acetates.

Reaction TypeConditionsProductReference
MethylationCH₃I, K₂CO₃, acetone2-[(1-Hydroxybutan-2-yl)amino]methyl-4-methoxyphenol
AcetylationAc₂O, pyridine, RTAcetylated derivative

Oxidation Reactions

The amino alcohol side chain is oxidatively sensitive:

  • Primary alcohol oxidation : Catalyzed by CrO₃ or KMnO₄ to form ketones.

  • Oxidative degradation : Strong oxidants (e.g., HNO₃) cleave the C-N bond.

Reaction TypeConditionsProductReference
Ketone formationCrO₃, H₂SO₄, 50°C2-[(1-Oxobutan-2-yl)amino]methyl-4-chlorophenol

Hydrolysis and Condensation

  • Ester hydrolysis : Under acidic/basic conditions, esters revert to carboxylic acids.

  • Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form imines.

Reaction TypeConditionsProductReference
Aldehyde condensationRCHO, EtOH, ΔSchiff base derivatives

Reduction and Cyclization

The amino group facilitates reductive transformations:

  • Catalytic hydrogenation : Pd/C reduces nitro intermediates (if present) .

  • Hydrazine-mediated cyclization : Forms oxadiazole derivatives under reflux .

Reaction TypeConditionsProductReference
Oxadiazole synthesisHydrazine hydrate, EtOH, ΔHeterocyclic analogs

Key Mechanistic Insights

  • Electrophilic aromatic substitution dominates at the chloro-substituted position due to electron withdrawal.

  • The hydroxybutan-2-yl side chain enhances solubility in polar solvents, influencing reaction kinetics .

Scientific Research Applications

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenol Ring

Chloro vs. Other Halogens or Functional Groups
  • 4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1): Replaces the hydroxybutylaminomethyl group with a Schiff base (imino) linkage. The chloro substituent enhances electron-withdrawing effects, influencing redox activity and metal chelation, which are critical for antimicrobial properties .
Methyl and Methoxy Derivatives
  • (E)-4-Methyl-2-{[(4-methylphenyl)imino]methyl}phenol: Methyl groups at C4 and the aromatic side chain enhance hydrophobicity, improving membrane permeability but reducing solubility. This compound exhibits distinct crystallographic packing due to weaker hydrogen bonding compared to chloro derivatives .

Side Chain Modifications

Schiff Base vs. Aminomethyl Linkages
  • Schiff Bases (e.g., S-1–S-5) : These compounds exhibit broad-spectrum antimicrobial activity (MICs: 8–200 µg/mL) and α-amylase/α-glucosidase inhibition (>70% at high concentrations). The imine group facilitates metal coordination, which may enhance DNA interaction via intercalation or groove binding, as evidenced by hyperchromic shifts in UV-Vis spectra .
  • Compound 6h showed potent anticancer activity (PGI = 65.12 against SNB-19 glioblastoma) due to tubulin binding (docking score: −8.03 kcal/mol) .
  • Chiral Aminophenols (e.g., MFI8, MFI23): These feature cyclopentyl or aryl groups on the amino side chain, enabling asymmetric catalysis. Intramolecular O–H⋯N hydrogen bonds stabilize their conformations, critical for enantioselectivity in synthetic applications .
Hydroxyalkyl vs. Aromatic Side Chains
Antimicrobial Activity
  • Schiff Bases (S-1–S-5) : Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Saccharomyces cerevisiae due to membrane disruption and DNA interaction .
  • Oxadiazole Derivatives (6c) : Superior to Schiff bases against Gram-negative bacteria (MIC: 8 µg/mL vs. 16 µg/mL for ciprofloxacin) .
Anticancer Activity
  • Oxadiazole Derivatives : Tubulin inhibition via hydrophobic interactions with residues like Leu252 and Val238 .
Enzyme Inhibition

Structural and Crystallographic Insights

  • Intramolecular Hydrogen Bonding: Present in chiral aminophenols (e.g., O–H⋯N in MFI8) and the target compound, stabilizing bioactive conformations .
  • Crystal Packing : Helical chains via N–H⋯Cl interactions in cyclopentyl derivatives (e.g., MFI23) vs. π-π stacking in oxadiazole analogues .

Biological Activity

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is a phenolic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.70 g/mol. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a chlorine atom, an amino group, and a hydroxybutyl moiety, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{4 Chloro 2 1 hydroxybutan 2 yl amino methyl}phenol}

Key Properties:

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight: 229.70 g/mol
  • Functional Groups: Phenolic hydroxyl, amino, and chloro groups.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary research indicates that it may inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with essential metabolic processes.

Antioxidant Properties

The compound is also noted for its antioxidant capabilities. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it demonstrated selective cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)< 50Significant cytotoxicity observed
L929 (Fibroblast)> 500Low cytotoxicity

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions could modulate the activity of these targets, leading to its observed biological effects.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various phenolic compounds, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 100 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxic Profile

A comparative analysis was conducted on the cytotoxic profiles of several phenolic compounds against A549 and L929 cell lines. The findings revealed that while other compounds induced significant cell death at lower concentrations, this compound maintained over 80% viability in L929 cells at concentrations up to 500 µM .

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol, and what are the critical optimization parameters?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)propan-1-one in methanol at room temperature for 48 hours.
  • Step 2 : Reduction of the intermediate using NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K. Key parameters include stoichiometric control (1:1 molar ratio of reactants), solvent polarity (methanol for condensation), and temperature (low-temperature reduction to minimize side reactions). Purification involves thin-layer silica-gel chromatography (chloroform) with a typical yield of 83.5% .

Q. How is the molecular structure of this compound validated, and what are its key crystallographic features?

Single-crystal X-ray diffraction confirms the structure. Key features:

  • Chirality : Two chiral centers (C7/C10) with R,R configuration.
  • Hydrogen bonding : Intramolecular O–H∙∙∙N bond (2.647 Å), stabilizing the molecule’s conformation.
  • Conformation : Dihedral angle of 33.18° between aromatic rings, with cyclopentyl groups adopting an envelope conformation. Space group: P2₁2₁2₁ (orthorhombic) with unit cell dimensions a = 11.286 Å, b = 11.539 Å, c = 14.740 Å .

Q. What spectroscopic methods are used to characterize this compound?

  • FTIR : Identifies O–H (phenolic) and N–H (amine) stretches at 3300–3500 cm⁻¹.
  • ¹H/¹³C NMR : Assigns signals for aromatic protons (δ 6.8–7.4 ppm), chiral centers (δ 3.1–4.2 ppm), and hydroxyl groups (broad singlet at δ 5.1 ppm).
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., N–H∙∙∙Cl hydrogen bonds forming spiral chains) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and steric effects influence the compound’s catalytic activity in asymmetric synthesis?

The O–H∙∙∙N hydrogen bond locks the molecule into a rigid conformation, enhancing enantioselectivity in catalytic applications. Steric hindrance from the cyclopentyl group directs substrate approach, favoring specific transition states. For example, in asymmetric aldol reactions, this compound achieves >90% enantiomeric excess (ee) under optimized conditions .

Q. What experimental strategies resolve contradictions in crystallographic data between similar derivatives?

Discrepancies in reported dihedral angles (e.g., 33.18° vs. 28.5° in analogues) are addressed by:

  • High-resolution data collection : Using synchrotron radiation for improved accuracy.
  • Dynamic refinement : Applying SHELXL97 with anisotropic displacement parameters.
  • Validation tools : PLATON’s ADDSYM algorithm to detect missed symmetry elements .

Q. How can conformational flexibility be exploited to design derivatives with improved pharmacological activity?

  • Torsion angle modulation : Introducing substituents at C3 or C5 alters the dihedral angle, affecting binding to biological targets (e.g., G-protein-coupled receptors).
  • Hydrogen bond engineering : Replacing the hydroxyl group with a methoxy group reduces intramolecular bonding, increasing solubility while retaining activity. Example: A derivative with a 4-fluorophenyl substitution showed 10× higher affinity for serotonin receptors in vitro .

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